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Compound of Interest

Compound Name:
2,3-Dihydrobenzofuran-7-

carbaldehyde

Cat. No.: B171238 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

2,3-dihydrobenzofuran-7-carbaldehyde. Due to the limited availability of a complete,

experimentally verified dataset in the public domain for this specific isomer, this document

presents a combination of data from publicly accessible databases and predicted spectral

information based on the analysis of structurally related compounds. This guide is intended to

serve as a valuable resource for researchers in the fields of medicinal chemistry, organic

synthesis, and drug development.
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IUPAC Name 2,3-dihydro-1-benzofuran-7-carbaldehyde[1]

Synonyms
7-Formyl-2,3-dihydrobenzofuran, 2,3-

Dihydrobenzo[b]furan-7-carboxaldehyde[1]

Molecular Formula C₉H₈O₂[1]

Molecular Weight 148.16 g/mol [1]

CAS Number 196799-45-8[1]

Chemical Structure

Spectral Data Summary
The following tables summarize the predicted and typical spectral data for 2,3-
dihydrobenzofuran-7-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~9.9 - 10.1 s 1H - Aldehyde CHO

~7.4 - 7.6 d 1H ~7-8 Ar-H

~7.2 - 7.4 d 1H ~7-8 Ar-H

~6.9 - 7.1 t 1H ~7-8 Ar-H

~4.6 - 4.8 t 2H ~8-9 O-CH₂

~3.2 - 3.4 t 2H ~8-9 Ar-CH₂

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~190 - 192 CHO

~160 - 162 C-O (Ar)

~135 - 137 C-CHO (Ar)

~130 - 132 CH (Ar)

~125 - 127 CH (Ar)

~120 - 122 C-C (Ar)

~110 - 112 CH (Ar)

~71 - 73 O-CH₂

~29 - 31 Ar-CH₂

Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~2920, ~2850 Medium C-H stretch (aliphatic)

~2720 Weak C-H stretch (aldehyde)

~1680 - 1700 Strong
C=O stretch (aromatic

aldehyde)

~1600, ~1480 Medium-Strong C=C stretch (aromatic)

~1250 Strong C-O stretch (aryl ether)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragmentation

m/z Relative Intensity Assignment

148 High [M]⁺ (Molecular Ion)

147 High [M-H]⁺

120 Medium [M-CHO]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data.

NMR Spectroscopy
A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard.

IR Spectroscopy
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The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

The sample can be prepared as a thin film on a KBr plate or by Attenuated Total Reflectance

(ATR).

Mass Spectrometry
Mass spectral data is commonly obtained using a Gas Chromatography-Mass Spectrometry

(GC-MS) instrument with an electron ionization (EI) source. The sample is dissolved in a

volatile organic solvent and injected into the GC. The mass spectrometer is set to scan a mass

range of m/z 50-500.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a target compound.
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Caption: General workflow for synthesis and spectroscopic analysis.
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This guide provides a foundational understanding of the spectral characteristics of 2,3-
dihydrobenzofuran-7-carbaldehyde. Researchers are encouraged to perform their own

experimental analysis for definitive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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